molecular formula C17H15FN4O B2588446 N-(6,7-dimethyl-2-quinoxalinyl)-N'-(3-fluorophenyl)urea CAS No. 672950-00-4

N-(6,7-dimethyl-2-quinoxalinyl)-N'-(3-fluorophenyl)urea

Cat. No.: B2588446
CAS No.: 672950-00-4
M. Wt: 310.332
InChI Key: ANOGMMJBVUXMPG-UHFFFAOYSA-N
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Description

N-(6,7-dimethyl-2-quinoxalinyl)-N’-(3-fluorophenyl)urea is a synthetic organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dimethyl-2-quinoxalinyl)-N’-(3-fluorophenyl)urea typically involves the reaction of 6,7-dimethyl-2-quinoxalineamine with 3-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dimethyl-2-quinoxalinyl)-N’-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6,7-dimethyl-2-quinoxalinyl)-N’-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(6,7-dimethyl-2-quinoxalinyl)-N’-(4-fluorophenyl)urea
  • N-(6,7-dimethyl-2-quinoxalinyl)-N’-(3-chlorophenyl)urea
  • N-(6,7-dimethyl-2-quinoxalinyl)-N’-(3-methylphenyl)urea

Uniqueness

N-(6,7-dimethyl-2-quinoxalinyl)-N’-(3-fluorophenyl)urea is unique due to the presence of both the quinoxaline and fluorophenyl moieties, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

N-(6,7-dimethyl-2-quinoxalinyl)-N'-(3-fluorophenyl)urea (CAS Number: 672950-00-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique quinoxaline structure, which is known for diverse biological properties. The molecular formula is C17H15FN4OC_{17}H_{15}FN_{4}O with a molecular weight of 310.33 g/mol. The compound's structure facilitates interactions with various biological targets, making it a subject of interest for drug development.

The biological activity of this compound primarily involves its role as an enzyme inhibitor and receptor modulator . It is hypothesized that the compound can bind to specific enzymes or receptors, thereby inhibiting their activity or altering their function. This mechanism is essential in understanding its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

Microorganism MIC (µg/mL)
Staphylococcus aureus8.0
Escherichia coli4.0
Bacillus subtilis16.0
Candida albicans32.0

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values from these studies are presented in Table 2.

Cell Line IC50 (µg/mL)
HCT-1161.9
MCF-72.3
Doxorubicin (control)3.23

These findings indicate that this compound may have potential as an anticancer agent, particularly due to its low IC50 values compared to standard chemotherapeutics.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI examined the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The results indicated that this compound exhibited notable activity against multiple bacterial strains with varying MIC values, supporting its potential as a broad-spectrum antimicrobial agent .
  • Evaluation of Anticancer Properties : Another research article focused on the anticancer effects of quinoxaline derivatives highlighted that this compound effectively inhibited cell proliferation in cancer models, showcasing its promise as a therapeutic candidate .

Properties

IUPAC Name

1-(6,7-dimethylquinoxalin-2-yl)-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c1-10-6-14-15(7-11(10)2)21-16(9-19-14)22-17(23)20-13-5-3-4-12(18)8-13/h3-9H,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOGMMJBVUXMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)NC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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